molecular formula C16H24N2O2 B15064142 6,7-Dimethoxy-2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline

6,7-Dimethoxy-2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B15064142
M. Wt: 276.37 g/mol
InChI Key: GAGMAKLCMYOEKJ-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a piperidine ring attached to the tetrahydroisoquinoline core, with methoxy groups at the 6 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method involves the condensation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst in an organic solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinolines.

Scientific Research Applications

6,7-Dimethoxy-2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: It is used in the development of novel materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the piperidine ring, making it less complex.

    2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline:

Uniqueness

6,7-Dimethoxy-2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both methoxy groups and the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

6,7-dimethoxy-2-piperidin-4-yl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C16H24N2O2/c1-19-15-9-12-5-8-18(14-3-6-17-7-4-14)11-13(12)10-16(15)20-2/h9-10,14,17H,3-8,11H2,1-2H3

InChI Key

GAGMAKLCMYOEKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C3CCNCC3)OC

Origin of Product

United States

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